2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile
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Overview
Description
2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
The synthesis of 2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile typically involves the cyanomethylation of 3-(5-methoxyphenyl)acetonitrile. One common method includes the use of acetonitrile as the cyanomethyl source in the presence of tert-butyl peroxybenzoate (TBPB) under metal-free conditions . This reaction proceeds through cyanomethylation, spirocyclization, and ester migration to yield the desired product.
Chemical Reactions Analysis
2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like TBPB, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . Major products formed from these reactions include primary amines, oxides, and substituted derivatives.
Scientific Research Applications
2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile involves the formation of cyanomethyl radicals. These radicals are generated through the abstraction of a hydrogen atom from acetonitrile by the t-butoxy radical. The cyanomethyl radicals then participate in various reactions, leading to the formation of the desired products .
Comparison with Similar Compounds
2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile can be compared with other similar compounds such as:
4,4’-Biphenyldiacetonitrile: Another cyanomethylated compound used in organic synthesis.
3-Cyanomethylated coumarins: These compounds are important in pharmaceuticals and dyes.
The uniqueness of this compound lies in its specific structural features and the versatility of its cyanomethyl group in various chemical reactions.
Properties
CAS No. |
142588-06-5 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-[3-(cyanomethyl)-5-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-7-9(2-4-12)6-10(8-11)3-5-13/h6-8H,2-3H2,1H3 |
InChI Key |
ILHGQSJGISJRCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)CC#N |
Origin of Product |
United States |
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